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Introduction

2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-
methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and
medicinal chemistry.[1] Its pyrrolidine ring structure is a common motif in a vast array of natural
products and synthetic pharmaceuticals, including agents targeting the central nervous system.
[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial
settings due to its enhanced stability and ease of handling.[2]

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-Methylpyrrolidine hydrochloride. It is designed to equip researchers and drug
development professionals with the essential data and procedural knowledge required for its
effective use, from bench-scale synthesis to process development. The guide distinguishes
between the racemic mixture and its constituent enantiomers, (R)- and (S)-2-
Methylpyrrolidine hydrochloride, as stereochemistry is critical in its primary application area
of asymmetric synthesis.[2][3]

Chemical Identity and Structure
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2-Methylpyrrolidine hydrochloride is a simple heterocyclic compound, but its utility is defined
by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its
application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as
individual enantiomers. It is crucial to use the correct CAS number to ensure the desired
stereoisomer is sourced.

Compound Name Synonyms CAS Number

2-Methylpyrrolidine

] 2-Methylpyrrolidine HCI 54677-53-1[4]
hydrochloride
R)-2-Methylpyrrolidine 2R)-(-)-2-Methylpyrrolidine
(R) Vipy (2R)-() Methylpy 135324-85-5[5]
hydrochloride hydrochloride
S)-2-Methylpyrrolidine 2S)-2-methylpyrrolidine
®) 'ypy (25) 'ypy 174500-74-4[6]
hydrochloride hydrochloride

Molecular Formula and Weight:
e Molecular Formula: CsH12CIN[4][5]
¢ Molecular Weight: 121.61 g/mol [1][5][7]

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a
methyl group at the C2 position. The nitrogen atom is protonated and associated with a
chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of 2-Methylpyrrolidine Hydrochloride with Chiral Center.

Physicochemical Properties

The physical properties of 2-Methylpyrrolidine hydrochloride are summarized below. These
properties are critical for determining appropriate solvents, reaction conditions, and storage
protocols.
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Property Value Comments
) ) Color may vary depending on
White to light yellow or brown ) N
Appearance ) purity and the specific
crystalline powder.[1][2] _
stereoisomer.
) ) This relatively low melting point
Melting Point 73.0to0 77.0 °C[2] ) )
is for the (R)-enantiomer.
A reported boiling point of
100.2°C is likely erroneous or
- ) Decomposes before boiling at refers to the free base, as salts
Boiling Point ] ] ] -
atmospheric pressure. typically have very high boiling
points and tend to decompose.
[2]
The hydrochloride salt form
N Soluble in water and organic significantly enhances its
Solubility i .
solvents like ethanol.[2] aqueous solubility compared to
the free base.[2]
The hydrochloride form is more
stable than the free base.[2] It
Stability is hygroscopic and should be

protected from moisture and
light.[2]

Optical Activity

The (R) and (S) enantiomers

are optically active.

The specific rotation depends
on the enantiomer,
concentration, and solvent.[2]
The racemic mixture is not

optically active.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity and purity of 2-Methylpyrrolidine

hydrochloride. While a complete set of published spectra for the hydrochloride salt is not

readily available, its expected spectral characteristics can be reliably predicted based on its

structure and data from the free base, 2-methylpyrrolidine.
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Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free
base, 2-methylpyrrolidine, as the HCI will be lost.

o Expected Molecular lon (M*): The mass spectrum of the free base (CsH11N, MW = 85.15
g/mol ) will show a molecular ion peak at m/z = 85.[8][9][10]

o Key Fragmentation: A prominent peak is expected at m/z = 70, corresponding to the loss of a
methyl group (*CHSs). This fragment is a common and stabilizing feature in the mass spectra
of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the
features of the ammonium group (R2N*Hz).

e N-H Stretch: A broad and strong absorption is expected in the range of 2700-2400 cm™1,
characteristic of the N*-H stretching vibration in a secondary amine salt. This contrasts with
the sharp, medium-intensity N-H stretch of the free secondary amine, which typically
appears around 3300 cm™1,

e N-H Bend: An absorption band for the N*-H bending vibration should appear around 1600-
1550 cm~1.

e C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm~1
(typically 2960-2850 cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the
nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of
the adjacent protons and carbons compared to the free amine.

e 'H NMR (Expected Spectrum):

o N*Hz Protons: A broad singlet, significantly downfield, typically > 9.0 ppm (highly
dependent on solvent and concentration).
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o C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N*Hz group,
expected around 3.5-3.8 ppm.

o Cb5-Hz Protons (methylene): A multiplet, adjacent to the N*Hz group, expected around 3.2-
3.5 ppm.

o C3-H:z & C4-Hz2 Protons (methylenes): Overlapping multiplets, further upfield, expected in
the range of 1.8-2.4 ppm.

o CHs Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6
ppm.

e 13C NMR (Expected Spectrum):

o C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be
shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm,
and C5 (methylene) around 45-50 ppm.

o C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield,
around 22-35 ppm.

o CHs Carbon: The methyl carbon resonance is expected to be the most upfield signal,
around 18-22 ppm.

Handling, Storage, and Safety

As a Senior Application Scientist, | cannot overstate the importance of rigorous safety
protocols. 2-Methylpyrrolidine hydrochloride is an irritant and requires careful handling.

Hazard Identification:

 Skin Irritation: Causes skin irritation (H315).[6]

o Eye Irritation: Causes serious eye irritation (H319).[6]

o Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:
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o Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety
goggles, and a lab coat.

e Avoidance: Avoid breathing dust and prevent contact with skin and eyes.
Storage Conditions:
o Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

» Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or
nitrogen) for long-term stability.

» Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of 2-
Methylpyrrolidine hydrochloride. The causality behind each step is explained to ensure both
accuracy and understanding.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of a sample, which is a key indicator of purity.
Methodology:

o Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy,
gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the
salt necessitates this step be performed quickly.

e Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a
height of 2-3 mm. Tap the tube gently to pack the sample tightly.

o Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

o Heating Profile:
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o Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point
(~73 °C).

o Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp
rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

e Observation & Recording:
o Record the temperature at which the first drop of liquid appears (onset of melting).

o Record the temperature at which the entire sample becomes a clear liquid (completion of

melting).

o The melting range should be narrow (1-2 °C) for a pure substance. A broad range
indicates the presence of impurities.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This
workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.
Causality in the Workflow:

e Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere
with analysis. For NMR, the H20 signal can obscure sample peaks. For IR, the broad O-H
stretch from water can mask the N*-H stretch.

e Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent
signals in the *H spectrum. The choice of solvent (e.g., D20 for high polarity, CDCls if
soluble) can affect chemical shifts.

o ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR
that requires minimal sample preparation. The traditional KBr pellet method can be used if an
ATR accessory is unavailable but requires more careful sample preparation to avoid

moisture.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Methylpyrrolidine hydrochloride is a valuable and versatile chiral building block. A
thorough understanding of its physical properties—from its chemical identity and melting point
to its spectroscopic signatures and handling requirements—is paramount for its successful
application in research and development. This guide provides the foundational data and
protocols necessary for scientists to confidently incorporate this compound into their synthetic
and analytical workflows, ensuring both safety and experimental integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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